LogP Lipophilicity: Bridging Hydrophilic and Hydrophobic Analogs
4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid possesses a predicted LogP of 2.76, placing it between the much more hydrophilic 4-((cyclopentylamino)methyl)benzoic acid (LogP ≈ 0.07) and the more lipophilic 4-[cyclohexyl(methyl)amino]benzoic acid (LogP ≈ 3.21) [1][2]. The N‑methyl group contributes a ~2.7 log unit increase relative to the secondary amine analog, while the cyclopentyl ring provides a ~0.45 log unit reduction compared to the cyclohexyl variant.
| Evidence Dimension | LogP (octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | LogP = 2.7592 |
| Comparator Or Baseline | 4-((Cyclopentylamino)methyl)benzoic acid: LogP ≈ 0.07; 4-[Cyclohexyl(methyl)amino]benzoic acid: LogP ≈ 3.21 |
| Quantified Difference | ΔLogP = +2.69 vs. secondary amine analog; ΔLogP = -0.45 vs. cyclohexyl analog |
| Conditions | Predicted LogP values from computational models (ChemBase, ChemScene); standard octanol-water partition simulation |
Why This Matters
A LogP of 2.76 falls within the optimal range (1–3) for oral bioavailability, providing a balanced lipophilicity that enhances passive membrane permeability while maintaining aqueous solubility for formulation, unlike the overly hydrophilic secondary amine (LogP 0.07) or the potentially solubility‑compromised cyclohexyl analog (LogP 3.21).
- [1] ChemBase. (2026). 4-[(cyclopentylamino)methyl]benzoic acid hydrochloride – Predicted LogP. Retrieved from https://www.chembase.cn View Source
- [2] ChemBase. (2026). 4-[cyclohexyl(methyl)amino]benzoic acid – Predicted LogP. Retrieved from https://www.chembase.cn View Source
